
3-chloro-2-(1,1-difluoroethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(1,1-difluoroethyl)pyridine, also known as 3-Chloro-2-fluoropyridine, is an organic compound with the molecular formula C5H4ClF2N. It is a colorless liquid with a pyridine-like odor, and is soluble in organic solvents. It has a wide range of applications in the pharmaceutical, agrochemical and chemical industries.
科学研究应用
3-Chloro-2-(1,1-difluoroethyl)pyridine has a wide range of applications in the scientific research field. It is used in the synthesis of various heterocyclic compounds, such as 1,2-difluoropyridines, 1,3-difluoropyridines, and 1,4-difluoropyridines. These compounds have been studied for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral activities. In addition, 3-Chloro-2-(1,1-difluoroethyl)pyridine has been used in the synthesis of other compounds, such as 1,2-difluorobenzenes and 1,3-difluorobenzenes.
作用机制
3-Chloro-2-(1,1-difluoroethyl)pyridine is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting the activity of these enzymes, 3-Chloro-2-(1,1-difluoroethyl)pyridine can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(1,1-difluoroethyl)pyridine have been studied in various animal models. Studies have shown that this compound can reduce inflammation and pain in rats and mice. In addition, it has been shown to reduce fever in rats and mice. Furthermore, 3-Chloro-2-(1,1-difluoroethyl)pyridine has been shown to reduce the production of pro-inflammatory cytokines in human cell cultures.
实验室实验的优点和局限性
The use of 3-Chloro-2-(1,1-difluoroethyl)pyridine in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be synthesized in high yields. In addition, it has a wide range of applications in the synthesis of various heterocyclic compounds. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in some laboratory experiments.
未来方向
The use of 3-Chloro-2-(1,1-difluoroethyl)pyridine in the pharmaceutical and agrochemical industries is expected to continue to grow in the future. Its potential therapeutic applications, such as its anti-inflammatory, anti-cancer, and anti-viral activities, are being explored further. In addition, its use in the synthesis of other compounds, such as 1,2-difluorobenzenes and 1,3-difluorobenzenes, is expected to increase in the future. Finally, its potential use in the development of new drugs, such as COX inhibitors, is being explored.
合成方法
3-Chloro-2-(1,1-difluoroethyl)pyridine can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-chloropyridine with 1,1-difluoroethylene in the presence of an acid catalyst. This reaction yields the desired product in high yields. Other methods for the synthesis of 3-Chloro-2-(1,1-difluoroethyl)pyridine include the reaction of 3-chloropyridine with 1,1-difluoroethyl chloride, the reaction of 3-chloropyridine with 1,1-difluoroethyl bromide, and the reaction of 3-chloropyridine with 1,1-difluoroethyl iodide.
属性
IUPAC Name |
3-chloro-2-(1,1-difluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)6-5(8)3-2-4-11-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZSGDKKXGOPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

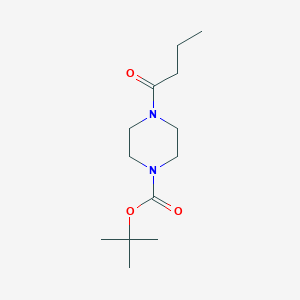
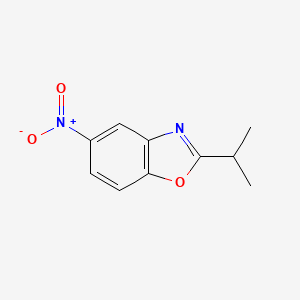
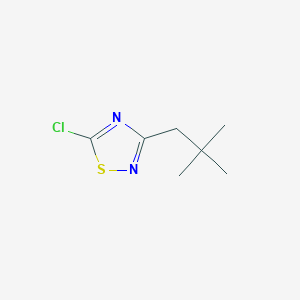
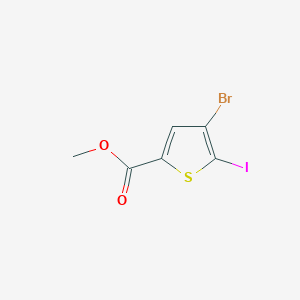
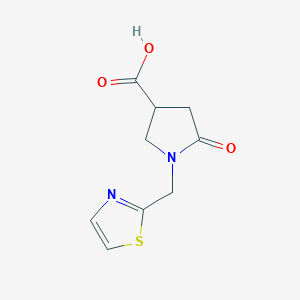
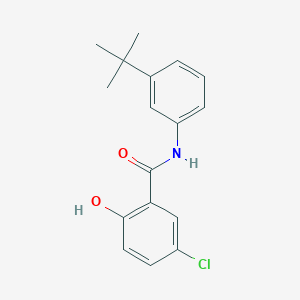
![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)
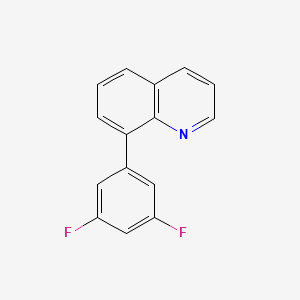
![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
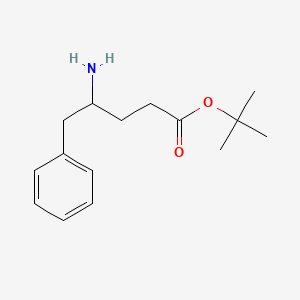
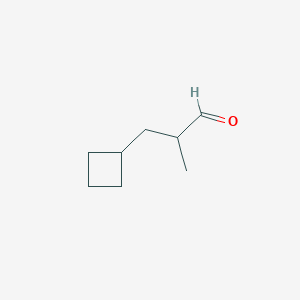

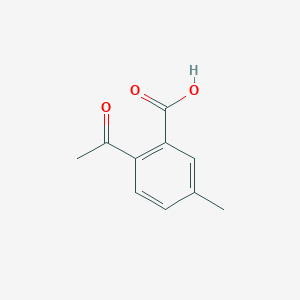
![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)